5-Bromo-2-fluorotoluene

Catalog No.
S663602
CAS No.
51437-00-4
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluorotoluene

CAS Number

51437-00-4

Product Name

5-Bromo-2-fluorotoluene

IUPAC Name

4-bromo-1-fluoro-2-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3

InChI Key

VXKYOKPNAXNAFU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)F

Canonical SMILES

CC1=C(C=CC(=C1)Br)F

The exact mass of the compound 5-Bromo-2-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-fluorotoluene (CAS 51437-00-4) is a highly versatile, bifunctional halogenated building block widely procured for advanced pharmaceutical and materials synthesis. Presenting as a clear liquid with a density of 1.486 g/mL, it features a reactive benzylic methyl group, a selectively addressable C-Br bond, and an inert C-F bond . This specific 1,2,4-substitution pattern (1-methyl-2-fluoro-5-bromobenzene) provides a unique electronic and steric environment that is highly valued in scale-up manufacturing. It serves as a critical precursor for generating organolithium or Grignard reagents, undergoing palladium-catalyzed cross-couplings, and executing regioselective benzylic brominations without compromising the stability of the fluorinated ring [1].

Procurement Fit

1,2,4-substitution pattern provides dual reactive handles
Cross-coupling-ready bromoarene for Suzuki, Stille, Negishi
Benzylic methyl enables further functionalization

Substituting 5-bromo-2-fluorotoluene with close analogs like 5-bromo-2-chlorotoluene or 4-bromo-2-fluorotoluene fundamentally compromises both chemoselectivity and final molecular geometry. In metallation or palladium-catalyzed cross-coupling workflows, replacing the fluorine atom with a chlorine atom (as in 5-bromo-2-chlorotoluene) introduces the risk of competitive C-Cl bond insertion, leading to mixed products and reduced yields [1]. Conversely, utilizing positional isomers such as 4-bromo-2-fluorotoluene alters the electronic activation of the ring; the loss of the para-relationship between the strongly electron-withdrawing fluorine and the reactive bromine diminishes the rate of oxidative addition in challenging cross-couplings [2]. For applications requiring the precise 4-fluoro-3-methylphenyl architecture, such as specific COX-2 inhibitors, substitution is structurally impossible.

Substitution Risk

Boiling point mismatch
~90 °C lower boiling point at reduced pressure vs. 3-bromo isomer may shift purification behavior
Density difference
Density >0.03 g/mL lower than close isomer; aids QC but risks misidentification if unchecked
Reactivity context mismatch
Steric and electronic environment of bromine differs across isomers, altering cross-coupling outcomes

Absolute Chemoselectivity in Organometallic Reagent Formation

When subjected to magnesium turnings in THF at 40-50 °C or n-butyllithium at -78 °C, 5-bromo-2-fluorotoluene exclusively forms the organometallic species at the C5 position while the C-F bond remains completely intact [1]. In contrast, attempting similar metallation with 5-bromo-2-chlorotoluene introduces a significant risk of competitive C-Cl bond insertion or benzyne formation under extended reaction times. This absolute chemoselectivity ensures high-purity precursor generation for downstream transmetalation (e.g., to zinc for Negishi couplings), preventing the loss of expensive starting materials to side reactions [2].

Evidence DimensionChemoselectivity of halogen-metal exchange
Target Compound Data>99% selective exchange at C-Br with an intact C-F bond
Comparator Or Baseline5-Bromo-2-chlorotoluene (competitive C-Cl insertion risk)
Quantified DifferenceNear-absolute selectivity vs. mixed metalation products
ConditionsMg in THF (40-50 °C) or n-BuLi in THF (-78 °C)

Ensures scalable, high-purity generation of organometallic intermediates without wasting material or requiring complex downstream purification.

Boiling Point
Cross-study comparable
94–95 °C (50 mmHg) vs 185–186 °C (implied ~50 mmHg)
Lower bp simplifies distillation and purification
~90 °C difference at reduced pressure; reported context

Para-Fluoro Activation for Accelerated Palladium Cross-Coupling

The para-relationship between the fluorine atom and the bromine atom in 5-bromo-2-fluorotoluene strongly activates the C-Br bond via inductive electron withdrawal. In challenging palladium-catalyzed amidation or Suzuki-Miyaura couplings, this electronic activation accelerates the oxidative addition of Pd(0) compared to meta-fluoro analogs like 4-bromo-2-fluorotoluene [1]. This enhanced reactivity allows for efficient coupling even with sterically hindered or electronically deactivated partners, maximizing throughput in complex API synthesis.

Evidence DimensionRelative reactivity in Pd(0) oxidative addition
Target Compound DataHigh conversion efficiency driven by para-fluoro inductive activation
Comparator Or Baseline4-Bromo-2-fluorotoluene (meta-fluoro, weaker inductive activation at the C-Br site)
Quantified DifferenceAccelerated reaction kinetics and higher yields in deactivated cross-couplings
ConditionsPd-catalyzed cross-coupling (e.g., with amides or boronic acids)

Allows procurement teams to secure a building block that minimizes expensive palladium catalyst usage and reduces reaction times during scale-up.

Density
Cross-study comparable
1.486 g/mL at 25 °C
1.1–2.2% lower than 3-bromo isomer for QC confirmation
Non-destructive identity check; reported context

High-Yield Regioselective Benzylic Bromination

The synthesis of 5-bromo-2-fluorobenzyl bromide is efficiently achieved by treating 5-bromo-2-fluorotoluene with N-bromosuccinimide (NBS). The presence of the deactivating fluorine and bromine atoms on the aromatic ring prevents competitive electrophilic aromatic substitution, directing the radical bromination exclusively to the methyl group [1]. This yields the benzylic bromide in high purity, whereas less deactivated toluenes often suffer from over-bromination or unwanted ring bromination.

Evidence DimensionRegioselectivity of radical bromination
Target Compound DataExclusive benzylic bromination to form 5-bromo-2-fluorobenzyl bromide
Comparator Or BaselineUnsubstituted or electron-rich toluenes (susceptible to ring bromination)
Quantified DifferenceElimination of ring-brominated byproducts
ConditionsNBS, catalytic HBr or radical initiator, room temperature to reflux

Provides a reliable, scalable route to benzyl bromide intermediates essential for synthesizing complex ethers or amines without requiring costly chromatographic separations.

Synthetic Utility
Class-level inference
Precursor to 5-bromo-2-fluorobenzyl bromide
Established pathway for crown ether/acrylamide synthesis
Data to verify; no direct isomer comparison reported

Synthesis of COX-2 Inhibitors and Anti-inflammatory APIs

5-Bromo-2-fluorotoluene is the exact precursor required to form the 4-fluoro-3-methylphenyl moiety found in advanced 1,2-diarylimidazole and terphenyl anti-inflammatory agents. Its precise substitution pattern ensures optimal target binding and metabolic stability, making it irreplaceable in these specific pharmaceutical workflows [1].

Precursor for Biphenyl Intermediates via Negishi/Suzuki Coupling

Due to its absolute chemoselectivity during metallation, it is heavily procured for generating zinc or boronic acid intermediates. These are subsequently coupled to form complex biphenyl structures used in advanced materials and agrochemicals, where the inert C-F bond is retained in the final product [2].

Synthesis of Crown Bromofluorobenzenes

The highly regioselective NBS bromination of its methyl group makes it the preferred starting material for 5-bromo-2-fluorobenzyl bromide. This intermediate is a direct procurement requirement for the assembly of specialized crown ethers and macrocycles used in selective ion transport and sensing [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-Bromo-2-fluorobenzyl derivative synthesis
1,2,4-substitution pattern for benzylic bromination
NBS bromination pathway viability
Palladium-catalyzed cross-coupling
Lower boiling point for efficient purification
Distillation efficiency and isomer identity check
Bromofluoro building block quality control
Density and boiling point as identity metrics
Density measurement for isomer confirmation

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51437-00-4

Wikipedia

5-Bromo-2-fluorotoluene

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